(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
(5S)-5-fluoro-2-oxa-7-azaspiro[34]octane-5-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the fluorine atom and the carboxylic acid group under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of halogenated or functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, (5S)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical processes.
Medicine
In medicinal chemistry, (5S)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid is investigated for its potential therapeutic applications. Its unique structure and functional groups may contribute to its activity as a drug candidate for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (5S)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the spirocyclic structure play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (5S)-5-chloro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid
- (5S)-5-bromo-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid
- (5S)-5-iodo-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid
Uniqueness
Compared to its analogs, (5S)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic profiles and biological activity.
Properties
Molecular Formula |
C7H10FNO3 |
---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
(5S)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C7H10FNO3/c8-7(5(10)11)2-9-1-6(7)3-12-4-6/h9H,1-4H2,(H,10,11)/t7-/m0/s1 |
InChI Key |
VTUCMTYZOBONKZ-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@](C2(CN1)COC2)(C(=O)O)F |
Canonical SMILES |
C1C2(COC2)C(CN1)(C(=O)O)F |
Origin of Product |
United States |
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